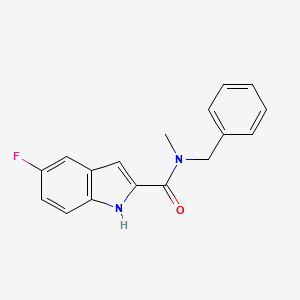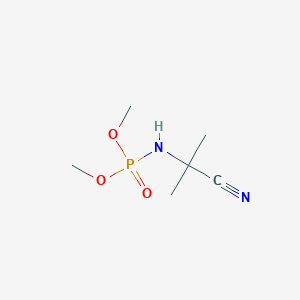
Dimethyl (2-cyanopropan-2-yl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-cyanopropan-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-cyanopropan-2-yl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-cyanopropan-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce various substituted phosphoramidates .
Applications De Recherche Scientifique
Dimethyl (2-cyanopropan-2-yl)phosphoramidate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dimethyl (2-cyanopropan-2-yl)phosphoramidate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dimethyl (2-cyanopropan-2-yl)phosphoramidate include:
2-Cyano-2-propyl dodecyl trithiocarbonate: Used as a RAFT agent for controlled radical polymerization.
Bis(2-cyanopropan-2-yl)trithiocarbonate: Employed in RAFT polymerization for the synthesis of well-defined macromolecular structures.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
165556-02-5 |
|---|---|
Formule moléculaire |
C6H13N2O3P |
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
2-(dimethoxyphosphorylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H13N2O3P/c1-6(2,5-7)8-12(9,10-3)11-4/h1-4H3,(H,8,9) |
Clé InChI |
CXNXCTFXISBQJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)NP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
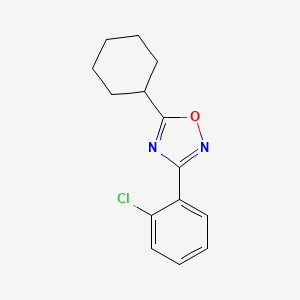


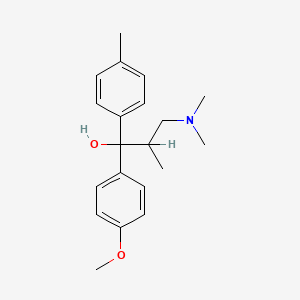
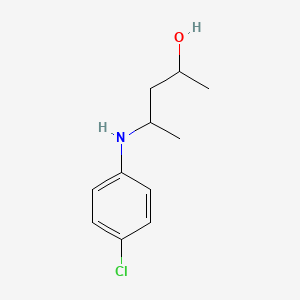
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

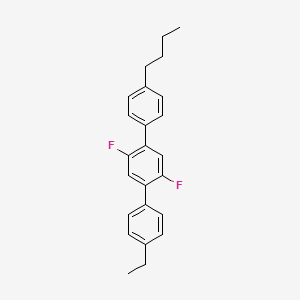
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
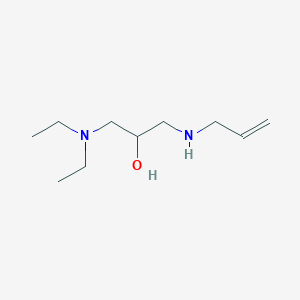
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
